molecular formula C10H8N2O3 B1414834 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde CAS No. 1042775-08-5

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde

Cat. No.: B1414834
CAS No.: 1042775-08-5
M. Wt: 204.18 g/mol
InChI Key: PPMZOIYDTOEXKS-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde is a high-purity chemical building block with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound features a unique molecular architecture, integrating a benzaldehyde moiety linked via an ether bond to a 1,2,4-oxadiazole heterocycle . This structure makes the compound a valuable synthon in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules via reactions at the aldehyde group, while the oxadiazole ring can contribute to hydrogen bonding and dipole interactions with biological targets. The compound is characterized by an InChIKey of PPMZOIYDTOEXKS-UHFFFAOYSA-N . Researchers can utilize this compound as a key intermediate for constructing small molecule libraries, with potential applications in developing protease inhibitors, enzyme substrates, and fluorescent probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-5-8-1-3-9(4-2-8)14-6-10-11-7-15-12-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMZOIYDTOEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042775-08-5
Record name 4-[(1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
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Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

Method Overview:
This approach involves the formation of the oxadiazole ring through heterocyclization of amidoximes with carboxylic acids or their derivatives, followed by functionalization with benzaldehyde.

Key Steps:

  • Formation of Amidoxime:
    Benzaldehyde derivatives are converted to their corresponding oxime via reaction with hydroxylamine hydrochloride, often under microwave irradiation for efficiency.

  • Heterocyclization to Oxadiazole:
    The amidoxime reacts with activated carboxylic acids (e.g., methyl or ethyl esters) using coupling reagents like EDC, DCC, or CDI, often in the presence of catalysts such as scandium triflate or under superbase conditions (NaOH/DMSO).

  • Introduction of the Methoxy Group:
    The methoxy substituent is introduced via nucleophilic substitution or through the use of methoxy-substituted precursors during heterocycle formation.

  • Incorporation of the Benzaldehyde Moiety:
    The benzaldehyde functionality is introduced either before heterocyclization (via Schiff base formation) or after, through nucleophilic substitution or oxidation steps.

Research Findings:
Baykov et al. (2017) reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in superbase media, achieving yields up to 90%. This method can be adapted to include benzaldehyde derivatives as starting materials or intermediates.

Microwave-Assisted Synthesis of Benzaldehyde Oximes

Method Overview:
This method involves the microwave synthesis of benzaldehyde oximes, which serve as precursors for subsequent heterocyclization.

Procedure:

  • Dissolve benzaldehyde, hydroxylamine hydrochloride, and sodium carbonate in ethanol.
  • Microwave irradiation at 90°C and 300W for 5 minutes.
  • Extract the benzaldehyde oxime with ethyl acetate, dry, and purify.

Research Data:
This approach yields high conversion rates (~90%) and rapid synthesis, providing a suitable precursor for the subsequent formation of the oxadiazole ring.

Heterocyclization of Benzaldehyde Oxime with Hydrazides or Carboxylic Derivatives

Method Overview:
Further heterocyclization involves reacting benzaldehyde oxime with hydrazides or carboxylic acids activated via reagents like Vilsmeier or carbodiimides, forming the oxadiazole ring with the benzaldehyde substituent.

Research Findings:
Zarei et al. demonstrated the synthesis of oxadiazole derivatives via activation of carboxylic acids with Vilsmeier reagent, followed by reaction with amidoximes, leading to high yields (61–93%).

Functionalization to Attach the Methoxy Group

The methoxy group can be incorporated during the heterocycle formation by starting with methoxy-substituted precursors or through nucleophilic substitution on halogenated intermediates.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Yield Range Advantages Limitations
1 Amidoximes + Carboxylic acids/esters Coupling reagents (EDC, DCC), catalysts, room temperature or mild heating 11–90% Versatile, broad substrate scope Long reaction times, purification issues
2 Benzaldehyde + Hydroxylamine Microwave irradiation at 90°C, ethanol solvent ~90% Rapid, high yield, environmentally friendly Requires microwave equipment
3 Benzaldehyde oxime + Activated carboxylic acids Vilsmeier reagent, reflux 61–93% High yields, simple purification Reagents are moisture-sensitive
4 Benzaldehyde derivatives + heterocyclization reagents Various, including carbodiimides Moderate to high yields Flexibility in substitution Harsh conditions possible
5 Novel green approaches (e.g., mechanochemistry) Grinding/milling, minimal solvents Under investigation Environmentally friendly Not yet widely applied

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzoic acid.

    Reduction: 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

One of the significant applications of 4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde is in the development of antiviral agents. Research indicates that derivatives of oxadiazole compounds can inhibit the M2 proton channel of influenza viruses. A patent describes methods for treating viral infections such as influenza and Ebola using compounds derived from this compound . These compounds have shown effectiveness against drug-resistant strains of influenza, highlighting their potential as therapeutic agents in virology.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. One derivative exhibited a significant MID GI50 value of 2.09 µM against leukemia cells, outperforming established anticancer drugs like bendamustine . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Mechanism-Based Approaches

Recent research has focused on mechanism-based approaches to enhance the efficacy of oxadiazole derivatives as telomerase inhibitors. Compounds derived from this compound were tested for their ability to inhibit telomerase in gastric cancer cell lines. The results indicated promising IC50 values, suggesting that these compounds could be developed into effective anticancer agents targeting telomerase activity .

Nematocidal and Antiviral Activities

In agricultural research, derivatives of this compound have been evaluated for their nematocidal and antiviral activities. A study synthesized chalcone derivatives containing the oxadiazole moiety and tested them against various plant pathogens, including nematodes and viruses. Compounds demonstrated significant nematocidal activity with LC50 values lower than those of commercial nematicides . Additionally, certain derivatives showed protective activity against tobacco mosaic virus and other plant viruses, indicating their potential as agricultural biopesticides.

Summary of Agricultural Efficacy

CompoundTarget OrganismActivity TypeLC50/EC50 Value
A13Bursaphelenchus xylophilusNematocidal35.5 μg/ml
A14Aphelenchoides besseyiNematocidal44.7 μg/ml
A16Tobacco mosaic virusAntiviral210.4 μg/ml

These findings illustrate the versatility of this compound in agricultural applications.

Synthesis of Functional Materials

Beyond biological applications, this compound can be utilized in materials science for synthesizing functional materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a precursor for advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring is known for its ability to interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde, we compare it with structurally related compounds, focusing on substitution patterns, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR/NMR) Reference
This compound Benzaldehyde + 1,2,4-oxadiazole -OCH₂-1,2,4-oxadiazole (C₃H₃N₂O) C₁₀H₈N₂O₃ 204.18 N/A N/A [Inferred]
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5c) Benzaldehyde + 1,3,4-oxadiazole -CH₂-1,3,4-oxadiazole + 4-BrPh C₂₅H₂₂BrN₃O₂ 476.4 85 IR: 1705 cm⁻¹ (C=O); ¹H-NMR: δ 10.0 (CHO)
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5d) Benzaldehyde + 1,3,4-oxadiazole -CH₂-1,3,4-oxadiazole + 4-MePh C₂₅H₂₃N₃O₂ 397.5 88 IR: 1704 cm⁻¹ (C=O); ¹H-NMR: δ 9.9 (CHO)
3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5e) Benzaldehyde (meta) + 1,3,4-oxadiazole -CH₂-1,3,4-oxadiazole + 4-BrPh C₂₄H₂₀BrN₃O₂ 462.3 83 IR: 1703 cm⁻¹ (C=O); ¹H-NMR: δ 10.1 (CHO)
4-{[5-Oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy}benzaldehyde (3a) Benzaldehyde + 1,2,5-oxadiazole -O-1,2,5-oxadiazole + PhSO₂ C₁₅H₁₁N₂O₆S 347.32 N/A N/A

Key Observations

Substitution Position and Heterocycle Type: The 1,2,4-oxadiazole in the target compound differs from 1,3,4-oxadiazoles (e.g., compounds 5c–5e) in ring atom arrangement, which affects electronic properties and metabolic stability. 1,2,4-Oxadiazoles are less common in literature but offer unique hydrogen-bonding capabilities .

The sulfonyl group in 1,2,5-oxadiazole derivatives (e.g., 3a) introduces strong electron-withdrawing effects, which may stabilize the aldehyde group against nucleophilic attack .

Synthetic Yields :

  • Compounds with 1,3,4-oxadiazole cores (5c–5e) are synthesized in high yields (83–88%) via cyclocondensation reactions, suggesting robust and scalable methodologies . In contrast, 1,2,5-oxadiazole derivatives (e.g., 3a) often require specialized conditions, such as oxidation or sulfonylation, which may limit yields .

Biological Relevance: While direct biological data for the target compound is absent, structurally related benzaldehyde-oxadiazole hybrids exhibit diverse activities. For example, Schiff bases derived from 4-aminoantipyrine and substituted benzaldehydes demonstrate cytotoxic effects (LC₅₀ < 20 µg/mL) due to the conjugation of the aldehyde with bioactive amines . The presence of a methoxy linker in the target compound may enhance bioavailability compared to direct alkyl or aryl linkages, as seen in pharmacokinetic studies of similar derivatives .

Biological Activity

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxy and aldehyde groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that oxadiazole derivatives possess significant antifungal and antibacterial properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Nematocidal Activity : Similar compounds have demonstrated effectiveness against nematodes, suggesting potential agricultural applications.

Antimicrobial Activity

A study evaluating a series of 1,2,4-oxadiazole derivatives found that compounds with similar structures exhibited strong antifungal activity against Botrytis cinerea and other pathogens. For instance, several derivatives showed over 80% inhibition at concentrations of 100 mg/L, outperforming standard fungicides like pyraclostrobin .

Enzyme Inhibition Studies

In a study focused on enzyme inhibition, this compound was evaluated alongside other oxadiazole derivatives. The compound demonstrated promising inhibitory activity against BuChE with an IC50 value indicating significant potency. This suggests potential for development as a therapeutic agent in Alzheimer's disease management .

Nematocidal Activity

Research into nematocidal properties revealed that compounds structurally related to this compound showed remarkable activity against Bursaphelenchus xylophilus, with LC50 values significantly lower than commercial nematicides . This opens avenues for agricultural applications where nematode control is critical.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The oxadiazole moiety allows for interactions with neurotransmitter receptors and enzymes through hydrogen bonding and lipophilic interactions.
  • Enzyme Modulation : By inhibiting AChE and BuChE, the compound may enhance cholinergic signaling in the nervous system, which is beneficial in neurodegenerative conditions.

Case Studies

  • Alzheimer's Disease Research : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit AChE and BuChE. Compound 6n showed the highest selectivity towards BuChE with an IC50 value of 5.07 µM .
  • Agricultural Applications : In studies focusing on nematicidal activity, compounds similar to this compound were tested against root-knot nematodes. Results indicated effective mortality rates at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or condensation reactions. For example, oxadiazole rings can be formed by reacting nitrile derivatives with hydroxylamine under reflux in ethanol, followed by coupling with a substituted benzaldehyde. Key steps include refluxing with glacial acetic acid as a catalyst and purification via vacuum evaporation . Optimization involves adjusting solvent polarity (e.g., using DMSO for solubility), reaction time (4–6 hours), and stoichiometric ratios (1:1 molar ratio of nitrile to hydroxylamine). Monitoring via TLC ensures reaction completion .

Q. How is the oxadiazole moiety confirmed in the final product?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods. FTIR identifies the oxadiazole C=N stretch near 1600 cm⁻¹, while ¹H-NMR shows characteristic peaks for the benzaldehyde proton (~10 ppm) and oxadiazole-linked methoxy group (~4.5 ppm). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the oxadiazole ring geometry .

Q. What solvents are suitable for dissolving this compound in biological assays?

  • Methodological Answer : The compound’s solubility depends on substituent polarity. It is sparingly soluble in water but dissolves in DMSO, chloroform:methanol (2:1), or formic acid. For in vitro studies, DMSO (≤1% v/v) is preferred, though precipitation risks require sonication or warming to 40°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or impurities. Use high-field NMR (≥400 MHz) with deuterated solvents (DMSO-d₆ or CDCl₃) to enhance resolution. Compare experimental data with computational predictions (DFT-based chemical shift calculations). For ambiguous cases, 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity .

Q. What strategies improve yield in Knoevenagel condensations involving this compound?

  • Methodological Answer : Catalyst-free or green methods (e.g., aqueous micellar systems) enhance efficiency. For example, using 4-(benzyloxy)benzaldehyde derivatives in water with mild heating (60°C) achieves >90% yield. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 4 hours) and minimizes side products .

Q. How does the oxadiazole ring influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : The oxadiazole moiety acts as a hydrogen-bond acceptor, enhancing binding to enzyme active sites. For FAAH inhibition, arylhydrazone derivatives of the compound show IC₅₀ values <10 μM. Docking studies (AutoDock Vina) correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with activity .

Data Analysis and Optimization

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Methodological Answer : Slow vapor diffusion (e.g., hexane/ethyl acetate) at 4°C produces single crystals. SHELXD identifies space groups, while SHELXL refines thermal parameters and occupancy. For twinned crystals, HKL-3000 integrates data and resolves overlapping reflections .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10) separates impurities. LC-MS (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 219.1). Purity ≥95% is required for pharmacological studies .

Contradiction Management

Q. Why do synthetic yields vary with substituted benzaldehydes (e.g., 4-hydroxy vs. 4-methoxy derivatives)?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields (up to 94%), while electron-withdrawing groups (e.g., nitro) slow reaction kinetics. Steric hindrance in ortho-substituted aldehydes reduces yields by 20–30%. Solvent polarity (e.g., ethanol vs. DMF) also impacts reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde
Reactant of Route 2
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4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde

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